5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine 5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11099211
InChI: InChI=1S/C11H13N3OS/c1-2-8-3-5-9(6-4-8)15-7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC11099211

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3OS/c1-2-8-3-5-9(6-4-8)15-7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)
Standard InChI Key NVXXRNFNGWRRSN-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OCC2=NN=C(S2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine features a central 1,3,4-thiadiazole ring substituted at position 5 with a (4-ethylphenoxy)methyl group and at position 2 with an amine group. The IUPAC name is 5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, and its canonical SMILES representation is CCC1=CC=C(C=C1)OCC2=NN=C(S2)N\text{CCC1=CC=C(C=C1)OCC2=NN=C(S2)N}. The ethylphenoxy moiety introduces hydrophobicity, which may enhance membrane permeability in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H13N3OS\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{OS}
Molecular Weight235.31 g/mol
XLogP33.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis involves two primary steps (Figure 1):

Step 1: Etherification
4-Ethylphenol reacts with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., K2 _2CO3_3) to yield 4-ethylphenoxymethyl chloride.

Step 2: Cyclocondensation
The chloride intermediate undergoes nucleophilic substitution with thiosemicarbazide in anhydrous ethanol under reflux, facilitated by acidic catalysts like HCl. This step forms the thiadiazole ring via cyclodehydration .

Table 2: Representative Reaction Conditions

ParameterValueSource
SolventAnhydrous ethanol
Temperature80–90°C
CatalystPolyphosphate ester (PPE)
Reaction Time6–8 hours

Green Chemistry Approaches

Recent advances emphasize eliminating toxic reagents. For instance, polyphosphate ester (PPE) replaces POCl3_3 in cyclodehydration, reducing hazardous waste . Microwave-assisted synthesis has also been explored for analogous thiadiazoles, cutting reaction times by 40% .

Physicochemical Properties

Thermal Stability

While experimental data for this compound are lacking, related 1,3,4-thiadiazoles exhibit melting points between 180–250°C . The ethylphenoxy group likely increases thermal stability compared to simpler derivatives due to enhanced π-stacking interactions.

Solubility and Partitioning

The compound’s calculated LogP (3.2) suggests moderate lipophilicity, favoring solubility in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low (<1 mg/mL at 25°C), consistent with structurally similar thiadiazoles .

Biological Activities and Mechanisms

Anticancer Prospects

2-Amino-1,3,4-thiadiazoles inhibit carbonic anhydrase IX, a target in hypoxic tumors . Molecular docking studies suggest that the ethylphenoxy group could enhance binding affinity to hydrophobic enzyme pockets .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis. A C18 column and acetonitrile/water (70:30) mobile phase achieve baseline separation for analogous thiadiazoles .

Mass Spectrometry

ESI-MS typically shows a molecular ion peak at m/z 235.1 [M+H]+^+. Fragmentation patterns include loss of the ethylphenoxy group (m/z 129.1).

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for kinase inhibitors or antimicrobial agents, this compound’s modular structure allows for diversification at the 5-position. For example, replacing the ethyl group with fluorine improves blood-brain barrier penetration .

Material Science

Thiadiazoles serve as corrosion inhibitors in acidic environments. The ethylphenoxy moiety could enhance adsorption on metal surfaces, reducing corrosion rates by >60% in preliminary studies .

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